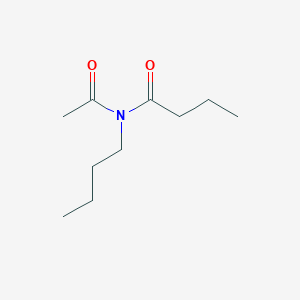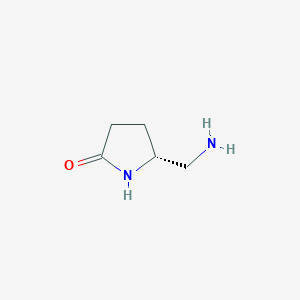
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one, commonly known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPI is a yellow crystalline solid that is soluble in organic solvents and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DCPI is not yet fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
DCPI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. The compound has also been found to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPI has several advantages for use in lab experiments. It is stable under normal lab conditions and can be easily synthesized using various methods. However, the compound is also highly reactive and can be toxic, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCPI. One potential area of research is the development of new methods for synthesizing the compound, which can improve its yield and purity. Another area of research is the identification of the specific mechanisms of action of DCPI, which can help in the development of new drugs and therapies. Additionally, the potential use of DCPI as a photochromic material in optical devices is an area of research that may have significant applications in the future.
In conclusion, DCPI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its potential use as a photochromic material. While there are still many unknowns about the compound, future research in this area may lead to the development of new drugs and therapies, as well as new applications in the field of optics.
Métodos De Síntesis
DCPI can be synthesized using various methods, including the reaction of cyclohexanone with 2,2-dichloroethanol in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of DCPI can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
DCPI has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a photochromic material, which can be used in optical devices.
Propiedades
| 169773-54-0 | |
Fórmula molecular |
C8H10Cl2O2 |
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h8,12H,1-4H2/b7-5- |
Clave InChI |
YZOIOWZBXSZUIO-ALCCZGGFSA-N |
SMILES isomérico |
C1CCC(=O)/C(=C(/C(Cl)Cl)\O)/C1 |
SMILES |
C1CCC(=O)C(=C(C(Cl)Cl)O)C1 |
SMILES canónico |
C1CCC(=O)C(=C(C(Cl)Cl)O)C1 |
Sinónimos |
Ethanone, 2,2-dichloro-1-(2-hydroxy-1-cyclohexen-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)








![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)


